molecular formula C10H11BrO2 B2384605 3-(4-Bromophenyl)-3-methoxyoxetane CAS No. 1838654-25-3

3-(4-Bromophenyl)-3-methoxyoxetane

Cat. No.: B2384605
CAS No.: 1838654-25-3
M. Wt: 243.1
InChI Key: WYSLNMIJAZJSNT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-methoxyoxetane is an organic compound characterized by the presence of a bromophenyl group and a methoxy group attached to an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-3-methoxyoxetane typically involves the reaction of 4-bromophenylmagnesium bromide with 3-methoxyoxetan-3-ol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)-3-methoxyoxetane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The oxetane ring can be reduced to form corresponding alcohols or ethers using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate in aqueous or acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

  • Substituted derivatives of this compound.
  • Oxidized products such as aldehydes or carboxylic acids.
  • Reduced products such as alcohols or ethers.

Scientific Research Applications

3-(4-Bromophenyl)-3-methoxyoxetane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-methoxyoxetane involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The methoxy group and oxetane ring may contribute to the compound’s overall stability and reactivity, influencing its biological effects.

Comparison with Similar Compounds

  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Comparison: 3-(4-Bromophenyl)-3-methoxyoxetane is unique due to its oxetane ring, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the methoxy group also differentiates it from other bromophenyl derivatives, potentially influencing its reactivity and applications.

Properties

IUPAC Name

3-(4-bromophenyl)-3-methoxyoxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-12-10(6-13-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSLNMIJAZJSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1838654-25-3
Record name 3-(4-bromophenyl)-3-methoxyoxetane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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